Welcome to the BenchChem Online Store!
molecular formula C8H8N2O B2465652 7-methyl-3H-benzimidazol-5-ol CAS No. 1231749-80-6

7-methyl-3H-benzimidazol-5-ol

Cat. No. B2465652
M. Wt: 148.165
InChI Key: LRMVFKSZUIFBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952014B2

Procedure details

276 mg (2.00 mmol) 3,4-diamino-5-methyl-phenol in 3.00 mL formic acid (98%) were refluxed for 1 h. The reaction mixture was then evaporated down and the residue was dried under HV.
Name
3,4-diamino-5-methyl-phenol
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:9])[C:7]=1[NH2:8].[CH:11](O)=O>>[CH3:9][C:6]1[C:7]2[N:8]=[CH:11][NH:1][C:2]=2[CH:3]=[C:4]([OH:10])[CH:5]=1

Inputs

Step One
Name
3,4-diamino-5-methyl-phenol
Quantity
276 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1N)C)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated down
CUSTOM
Type
CUSTOM
Details
the residue was dried under HV

Outcomes

Product
Name
Type
Smiles
CC1=CC(=CC2=C1N=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.